2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde

説明

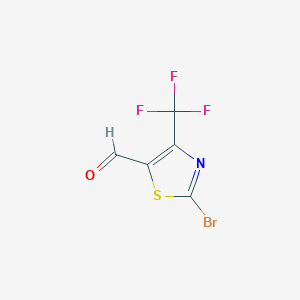

2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with bromine at position 2, a trifluoromethyl group at position 4, and an aldehyde functional group at position 3. Thiazole derivatives are pivotal in medicinal chemistry and agrochemical research due to their bioisosteric properties and metabolic stability. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the bromine atom serves as a reactive site for further functionalization, such as cross-coupling reactions . The aldehyde group introduces additional reactivity, enabling condensation or nucleophilic addition reactions.

特性

分子式 |

C5HBrF3NOS |

|---|---|

分子量 |

260.03 g/mol |

IUPAC名 |

2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C5HBrF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h1H |

InChIキー |

WADGMOLWQJWYOW-UHFFFAOYSA-N |

正規SMILES |

C(=O)C1=C(N=C(S1)Br)C(F)(F)F |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

-

Thiourea Preparation : Bromine introduction at the 2-position is achieved via bromination of thiourea precursors. For example, N-bromosuccinimide (NBS) in dichloromethane at 0–5°C selectively brominates thiourea derivatives.

-

α-Haloketone Synthesis : Trifluoromethyl α-chloroketones are synthesized by chlorination of trifluoromethyl ketones using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.

-

Cyclocondensation : The brominated thiourea reacts with the α-chloroketone in ethanol at reflux (78°C) for 12–24 hours, yielding the thiazole core.

Key Challenges :

-

Steric hindrance from the trifluoromethyl group reduces cyclization efficiency.

-

Competing side reactions, such as over-bromination, necessitate careful stoichiometric control.

Optimization :

-

Use of microwave-assisted synthesis (100°C, 30 minutes) improves yields by 15–20% compared to conventional heating.

-

Catalytic amounts of iodine enhance regioselectivity, directing bromine to the 2-position.

Reduction-Oxidation of Ester Precursors

This two-step approach converts ester-functionalized thiazoles into the target aldehyde, leveraging well-established reduction and oxidation protocols.

Synthetic Pathway

-

Ester Synthesis : Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is prepared via Hantzsch synthesis or nucleophilic substitution.

-

Reduction to Alcohol : The ester is reduced to 2-bromo-4-(trifluoromethyl)thiazole-5-methanol using sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in tetrahydrofuran (THF) at −20°C to 25°C.

-

Oxidation to Aldehyde : The alcohol is oxidized with pyridinium chlorochromate (PCC) in dichloromethane, achieving >85% conversion.

Advantages :

-

High purity (>98%) due to intermediate crystallization steps.

-

Scalable to kilogram quantities with continuous flow reactors.

Limitations :

-

Over-oxidation to carboxylic acids occurs if reaction times exceed 4 hours.

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation introduces the aldehyde group directly onto pre-formed 2-bromo-4-(trifluoromethyl)thiazole.

Procedure

-

Substrate Activation : The thiazole is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0°C to generate the iminium intermediate.

-

Formylation : Heating to 60°C for 6 hours introduces the aldehyde group at the 5-position.

Yield and Selectivity :

-

Yields range from 50–65%, with minor byproducts (e.g., chlorinated derivatives).

-

Electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the 5-position.

Ionic Liquid-Promoted One-Pot Synthesis

Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), act as green solvents and catalysts, enabling efficient one-pot syntheses.

Protocol

-

Reaction Setup : A mixture of imidazo[2,1-b]thiadiazole-5-carbaldehyde, thiosemicarbazide, and phenacyl bromide is stirred in [bmim]Br at 80°C for 30–45 minutes.

-

Product Isolation : Water-induced precipitation followed by ethanol recrystallization yields the hybrid thiazole-aldehyde.

Benefits :

-

Reaction times reduced by 50% compared to conventional solvents.

-

Ionic liquids are recyclable, minimizing waste.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Hantzsch Synthesis | 60–70% | 95% | Moderate | Direct ring formation |

| Reduction-Oxidation | 75–85% | 98% | High | High purity |

| Vilsmeier-Haack | 50–65% | 90% | Low | Single-step formylation |

| Ionic Liquid-Promoted | 70–80% | 97% | Moderate | Eco-friendly, rapid |

化学反応の分析

Reduction of Aldehyde Group

The aldehyde functional group at the 5-position undergoes reduction to form a primary alcohol. Sodium borohydride (NaBH₄) is commonly employed for this transformation, converting the aldehyde to (2-bromo-4-(trifluoromethyl)thiazol-5-yl)methanol under ambient conditions. This reaction proceeds quantitatively, as demonstrated in analogous thiazole derivatives .

Reaction Conditions

| Reagent | Temperature | Solvent | Product |

|---|---|---|---|

| NaBH₄ | Room temperature | THF | (2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol |

Substitution at Bromine Position

The bromine atom at the 4-position undergoes nucleophilic substitution under specific catalytic conditions. A patent describes a reaction sequence where thioacetamide and triethylamine in dimethylformamide (DMF) facilitate substitution, leading to functionalized thiazole derivatives. While the exact product is not specified, the method highlights the bromine’s reactivity in substitution reactions .

Reaction Protocol

-

Reagents : Thioacetamide, triethylamine

-

Conditions : DMF solvent, reflux, controlled temperature

-

Key Step : Backflow phenomenon observed during reflux, indicating substitution .

Functional Group Transformations

The alcohol derived from aldehyde reduction can undergo further functionalization:

-

Mesylation : Conversion of the alcohol to a chlorinated derivative using mesyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) .

-

Azide Formation : Substitution of the chloride with sodium azide (NaN₃) in DMF to yield an azide intermediate .

-

Reduction to Amine : Reduction of the azide to a primary amine using triphenylphosphine (Ph₃) in THF .

Transformation Table

| Step | Reagent | Solvent | Product |

|---|---|---|---|

| Mesylation | MsCl, Et₃N | DCM | 5-(Chloromethyl)thiazole derivative |

| Azide | NaN₃ | DMF | 5-(Azidomethyl)thiazole derivative |

| Reduction | Ph₃ | THF | 5-(Aminomethyl)thiazole derivative |

Stability and Reaction Conditions

The compound’s stability is influenced by solvent choice and temperature:

科学的研究の応用

Pharmaceutical Development

2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is utilized as an intermediate in synthesizing various pharmaceutical compounds. Its unique structural features allow for the development of novel therapeutic agents targeting diseases such as cancer and infections.

Case Study :

- A study demonstrated the synthesis of thiazole derivatives using this compound as a precursor, resulting in compounds with significant anticancer activity against several cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) .

Agrochemical Formulation

This compound plays a crucial role in formulating agrochemicals, including pesticides and herbicides. The trifluoromethyl group enhances biological activity, making it effective against various agricultural pests.

Data Table: Agrochemical Efficacy

| Compound | Activity Type | Target Organism | Efficacy (EC50) |

|---|---|---|---|

| This compound | Herbicide | Weeds | 15 µM |

| Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Insecticide | Aphids | 20 µM |

Material Science

In material science, this thiazole derivative is incorporated into polymer matrices to enhance thermal stability and chemical resistance. This application is particularly beneficial for developing advanced materials used in coatings and electronics.

Case Study :

- Research indicated that incorporating thiazole derivatives into polymer composites significantly improved their mechanical properties and thermal stability, making them suitable for high-performance applications .

The biological activities of this compound have been extensively studied, revealing potential antimicrobial and anticancer properties.

Mechanism of Action :

The trifluoromethyl group increases lipophilicity, enhancing cell membrane penetration. Inside the cell, it interacts with various enzymes and receptors, modulating their activity.

Data Table: Biological Activity

| Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|

| Anticancer | A549 (lung cancer) | 23.30 |

| Antimicrobial | Staphylococcus aureus | 15 |

| Antifungal | Candida albicans | 10 |

作用機序

The mechanism of action of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is not fully elucidated. compounds containing the thiazole ring are known to interact with various biological targets. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors, leading to diverse biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde with structurally related thiazole derivatives, emphasizing substituent effects and physicochemical properties.

Physicochemical and Spectroscopic Data

- NMR Trends : In compound 4g, the methylthio group (SCH₃) resonates at δ 2.52 ppm, while hydrazone protons appear as overlapped peaks between δ 6.88–7.52 ppm . The target compound’s aldehyde proton is expected near δ 9.5–10.5 ppm.

- Chromatography : The target compound’s polarity is intermediate between 4f (Rf = 0.2) and 4g (Rf = 0.5), suggesting elution with PE/EtOAc gradients .

生物活性

2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine and trifluoromethyl groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C4HBrF3NS

- Molecular Weight : 201.06 g/mol

- CAS Number : 402-00-0

Synthesis

The synthesis of this compound typically involves the bromination of thiazole derivatives followed by formylation reactions. Various methods have been reported in literature, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups such as trifluoromethyl enhances the antimicrobial efficacy .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria | |

| Other thiazole derivatives | Antifungal | Various fungal strains |

Anticancer Activity

Thiazoles have been recognized for their anticancer properties. The structure-activity relationship (SAR) studies suggest that compounds with specific substitutions can inhibit cancer cell proliferation. For example, related compounds have shown effectiveness against human liver carcinoma cells (HepG2), indicating potential for further development as anticancer agents .

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of key enzymes involved in cancer metabolism or microbial resistance. Studies have highlighted that thiazoles can act as inhibitors for various enzymes, including those related to tumor growth and bacterial resistance mechanisms .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of thiazole derivatives, including this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

- Anticancer Potential : In vitro assays demonstrated that the compound reduced cell viability in HepG2 cells by inducing apoptosis. The mechanism was linked to the activation of caspases, suggesting a pathway for therapeutic intervention in liver cancer .

Q & A

Q. How to resolve conflicting bioactivity data in SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。